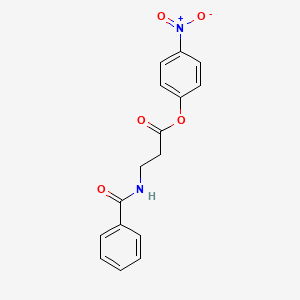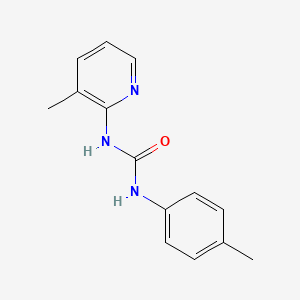
N-(4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MPMPU and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of MPMPU is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and cyclooxygenases. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
MPMPU has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPMPU inhibits the proliferation of cancer cells and induces apoptosis. MPMPU has also been shown to inhibit the activity of cyclooxygenases, which are enzymes involved in inflammation. In animal studies, MPMPU has been shown to reduce tumor growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MPMPU has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has also been shown to have low toxicity in animal studies. However, MPMPU has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Orientations Futures
There are several future directions for MPMPU research. In medicine, further studies are needed to determine its efficacy and safety in humans as an anti-tumor, anti-inflammatory, and anti-diabetic drug. In agriculture, further studies are needed to determine its herbicidal properties and potential environmental impact. In material science, further studies are needed to determine its potential use as a polymer additive.
Conclusion
MPMPU is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been shown to have anti-tumor, anti-inflammatory, and herbicidal properties. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established. Further studies are needed to determine its potential use as a drug, herbicide, and polymer additive.
Méthodes De Synthèse
MPMPU can be synthesized using different methods, including the reaction of 4-methylphenyl isocyanate with 3-methyl-2-pyridinylamine in the presence of a base. Another method involves the reaction of 3-methyl-2-pyridinylamine with 4-methylphenyl isocyanate in the presence of a solvent. The yield of MPMPU using these methods is around 60-80%.
Applications De Recherche Scientifique
MPMPU has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MPMPU has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential use as an anti-diabetic drug. In agriculture, MPMPU has been studied for its potential use as a herbicide. In material science, MPMPU has been studied for its potential use as a polymer additive.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-5-7-12(8-6-10)16-14(18)17-13-11(2)4-3-9-15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRHCICBCNASFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-pyridin-2-yl)-3-p-tolyl-urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

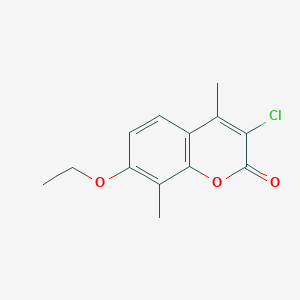

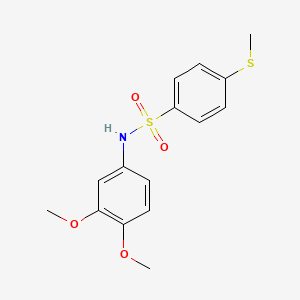
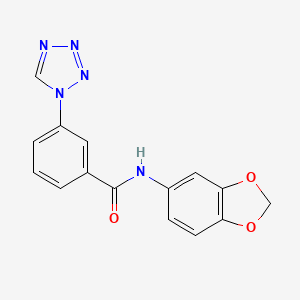
![2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide](/img/structure/B5785402.png)
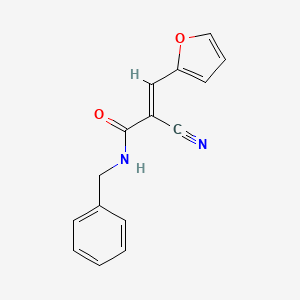

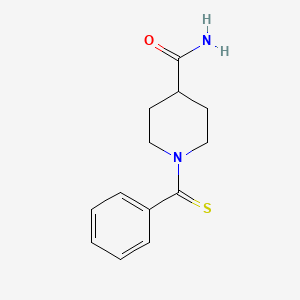
![N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
![N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)
![N-(2-chlorobenzyl)-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5785441.png)
![ethyl 2-[(2,3-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5785444.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5785463.png)
